molecular formula C13H12O B1270044 4'-Methyl[1,1'-Biphenyl]-4-Ol CAS No. 26191-64-0

4'-Methyl[1,1'-Biphenyl]-4-Ol

Cat. No. B1270044
CAS RN: 26191-64-0
M. Wt: 184.23 g/mol
InChI Key: DDZACMDGXVXOOH-UHFFFAOYSA-N
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Description

4-Methyl[1,1'-Biphenyl]-4-Ol (4-MBO) is a synthetic organic compound belonging to the class of compounds known as biphenyls. It has been used in a variety of scientific research applications, including drug development, biochemistry, and physiology. This article will provide an overview of 4-MBO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and a list of future directions.

Scientific Research Applications

Photoproduct Analysis

The compound exhibits the characteristic absorption bands of COOH and CH groups. Photoproduct analysis, carried out by GC-MS, ETIR, and GC-FTIR, confirms three successive oxidation states of methyl substituents such as alcohol, aldehyde, and carboxylic acids .

Synthesis of New Compounds

4’-Methyl[1,1’-Biphenyl]-4-Ol can be used as a starting material in the synthesis of new compounds. For example, it has been used in the synthesis of 4’-Methylbiphenyl-4-carboxylic acid and 4’-Methylbiphenyl-4-carboxaldehyde .

In Vitro Cytotoxicity Evaluation

The synthesized compounds from 4’-Methyl[1,1’-Biphenyl]-4-Ol have been evaluated for in vitro cytotoxicity against A549 (Human Lung cancer) cell line .

Chemical Research

The compound is used in chemical research due to its unique properties. It can be used to study the effects of different substituents on the properties of the biphenyl system .

Drug Synthesis

4’-Methyl[1,1’-Biphenyl]-4-Ol can be used in the synthesis of drugs. For example, it has been used in the synthesis of doxorubicin, a drug used for comparison in cytotoxicity evaluation .

Material Science

In material science, the compound can be used in the development of new materials with unique properties. Its ability to exhibit different oxidation states makes it a potential candidate for use in the development of advanced materials .

properties

IUPAC Name

4-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZACMDGXVXOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362559
Record name 4'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methyl[1,1'-Biphenyl]-4-Ol

CAS RN

26191-64-0
Record name 4′-Methyl[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26191-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Palladium(II) acetate (52 mg, 0.23 mmol) was added to a mixture of 4-iodophenol (5.00 g, 22.7 mmol), 4-methyl-phenyl-boronic acid (3.4 g, 25.0 mmol), sodium hydroxide (3.6 g, 90 mmol), and water (9 mL). The mixture was diluted twice with water (9 mL) to facilitate stirring. An exotherm occurred, and after 15 minutes the internal temperature was 50° C. The reaction mixture was cooled to room temperature and allowed to stir overnight, and the solid was filtered off, washed with water, and dissolved in ethyl acetate. The organic solution was washed with water three times with 1 M NaOH, and then again with water until the washings were neutral. The solution was then dried (sodium sulfate), filtered, and evaporated to give 4′-methyl-biphenyl-4-ol (2 g, 48%).
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
52 mg
Type
catalyst
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of LDA [prepared from diisopropylamine (3.5 mL, 24.5 mmol) and 2.2M n-butyllithium in hexanes (12 mL, 26.4 mmol)] in THF (120 mL) at −78° C. was added a solution of 4′-methyl-biphenyl dimethyl phosphate (6.1 g, 20.9 mmol) in THF (20 mL). The mixture was stirred at −78° C. for 1 h and then at r.t. for 1 h. After quenching with 2M aqueous HOAc (10 mL), solvent was removed in vacuo. The residue was diluted with H2O and extracted with EtOAc. The EtOAc extract was washed with H2O (2×), dried (MgSO4) and concentrated. Chromatography over silica gel and elution with hexanes:EtOAc (3:2) provided 1.3 g of 4′-methyl-4-hydroxybiphenyl. Further elution gave 4.0 g (65.5%) of the title compound as a white solid.
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
4′-methyl-biphenyl dimethyl phosphate
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4′-methoxy-4-methylbiphenyl (10.5 g, 53 mmol) in CH2Cl2 (300 mL) at 0° C. was added a solution of 1M BBr3 in CH2Cl2 (65 mL, 65 mmol). The mixture was slowly warmed to r.t. and stirred overnight. After cooling to 0° C. again, the mixture was quenched with H2O. The CH2Cl2 layer was separated, washed with H2O, dried (MgSO4) and concentrated to give the title compound as a white solid (9.5 g, 97% yield).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4'-Methyl[1,1'-biphenyl]-4-ol influence its interaction with the CYP101B1 enzyme?

A: The research demonstrates that CYP101B1 exhibits regioselectivity in its oxidation of 4'-methyl[1,1'-biphenyl]-4-ol. The enzyme primarily targets the methyl group attached to the biphenyl structure, resulting in the formation of 4′-(4-methylphenyl)phenol as the major product (70%). This selectivity suggests that the enzyme's active site has a specific affinity for the methyl C–H bonds in this particular substrate. []

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